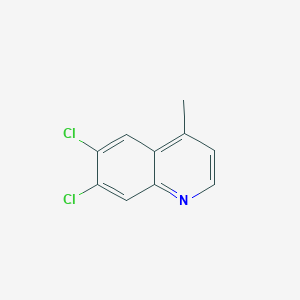
6,7-Dichloro-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-4-methylquinoline (DCMQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. DCMQ has been extensively studied for its potential use in cancer therapy and other biomedical applications.
作用機序
6,7-Dichloro-4-methylquinoline exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in the regulation of cell growth and proliferation, and its inhibition leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage, the modulation of various signaling pathways, and the regulation of gene expression. These effects contribute to its anticancer activity and may also have potential therapeutic applications in other diseases.
実験室実験の利点と制限
One of the main advantages of 6,7-Dichloro-4-methylquinoline for lab experiments is its selectivity for CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also pose challenges in terms of dosing and toxicity, and its effects may vary depending on the specific cell type and experimental conditions.
将来の方向性
There are several potential directions for future research on 6,7-Dichloro-4-methylquinoline, including the development of more potent and selective CK2 inhibitors, the identification of biomarkers for predicting response to this compound treatment, and the exploration of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its potential therapeutic applications in other diseases.
合成法
6,7-Dichloro-4-methylquinoline can be synthesized through a multistep process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chloro-2-methylquinoline with thionyl chloride to yield this compound-2-oxide, which is then reduced to this compound using a suitable reducing agent such as zinc dust.
科学的研究の応用
6,7-Dichloro-4-methylquinoline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells, both in vitro and in vivo. This compound has also been found to enhance the sensitivity of cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
特性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC名 |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChIキー |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
正規SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



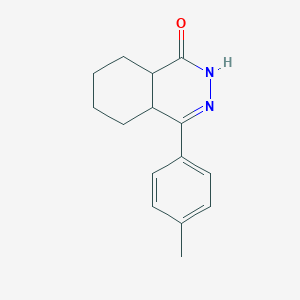
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
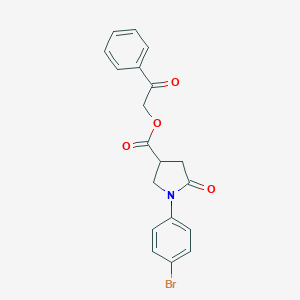
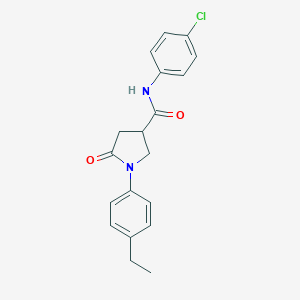
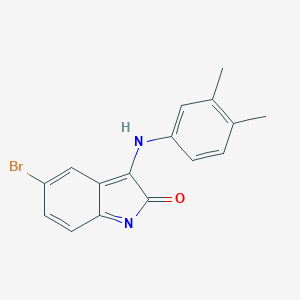
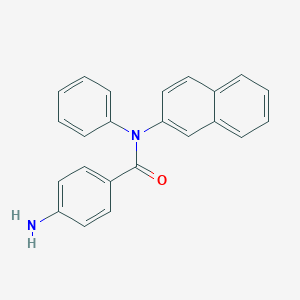
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
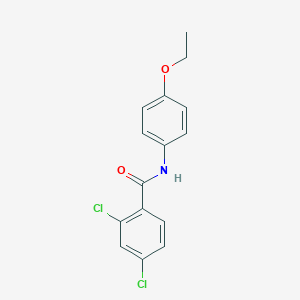
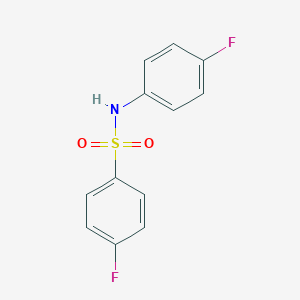
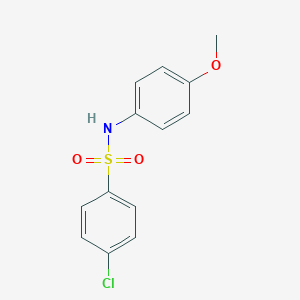
![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)